molecular formula C9H9F2N B1422021 (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 1459719-81-3

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No. B1422021
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-RCOVLWMOSA-N
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Description

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, also known as 2-(3,4-difluorophenyl)cyclopropanamine, is a cyclic amine compound that has been studied for its potential applications in various scientific research fields. This compound is of particular interest due to its unique structure, which consists of a cyclopropane ring and two fluorine atoms. It is a relatively new compound, and its properties and potential applications are still being explored.

Scientific Research Applications

Absorption, Distribution, Metabolism, and Excretion

Ticagrelor, which includes (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine as a component, is a reversible oral P2Y12 receptor antagonist developed for preventing thrombotic events in acute coronary syndrome patients. Research involving healthy male subjects has shown that ticagrelor is rapidly absorbed, with its major active metabolite formed by O-deethylation. The study revealed insights into ticagrelor's pharmacokinetics, including absorption rates, plasma concentration peaks, and the formation of its metabolites, demonstrating its largely plasma-restricted distribution and providing a comprehensive biotransformation pathway for ticagrelor and its metabolites (Teng, Oliver, Hayes, & Butler, 2010).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP), an ethylene action inhibitor, has been studied extensively for its effects on a broad range of fruits, vegetables, and floriculture crops. It prevents ethylene effects, which is crucial for preserving the freshness of agricultural products. Research has highlighted 1-MCP's effectiveness at low concentrations and its interaction with temperature, offering significant implications for its application in agriculture to extend the shelf life and maintain the quality of produce (Blankenship & Dole, 2003).

Pharmacological Exploration

Studies on compounds such as 1-methylcyclopropene and their derivatives have shed light on their potential pharmacological applications. For instance, research into the pharmacokinetics and metabolism of selective androgen receptor modulators in rats, including compounds related to (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine, has contributed to understanding their bioavailability, metabolic pathways, and excretion profiles. Such studies are foundational for the development of new therapeutic agents for diseases like benign hyperplasia (Wu et al., 2006).

properties

IUPAC Name

(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

CAS RN

1459719-81-3
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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